

Amino-PEG2-t-Boc-hydrazide CAS number and supplier

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Compound of Interest

Compound Name: Amino-PEG2-t-Boc-hydrazide

Cat. No.: B605457

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An In-depth Technical Guide to Amino-PEG2-t-Boc-hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG2-t-Boc-hydrazide**, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details its chemical properties, supplier information, and its applications in creating advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecule: Amino-PEG2-t-Boc-hydrazide

Amino-PEG2-t-Boc-hydrazide is a versatile chemical tool featuring a primary amine on one end and a Boc-protected hydrazide on the other, separated by a two-unit polyethylene glycol (PEG) spacer.^{[1][2][3]} This structure allows for a controlled, stepwise conjugation of two different molecules. The primary amine can react with carboxylic acids or their activated esters, while the hydrazide, after deprotection of the Boc group under acidic conditions, can react with carbonyl groups (aldehydes and ketones).^{[1][2][4]} The PEG spacer enhances the solubility and flexibility of the resulting conjugate.^[2]

Chemical and Physical Properties

A summary of the key physicochemical properties of **Amino-PEG2-t-Boc-hydrazide** is presented in the table below.

Property	Value
CAS Number	2100306-60-1
Molecular Formula	C12H25N3O5
Molecular Weight	291.35 g/mol [1]
Appearance	Solid or viscous liquid [5]
Purity	Typically >95% [1] [2]
Storage Conditions	-20°C for long-term storage [2]

Suppliers

Amino-PEG2-t-Boc-hydrazide is available from several chemical suppliers specializing in bioconjugation reagents.

Supplier	Website
BroadPharm	--INVALID-LINK--
MedKoo Biosciences	--INVALID-LINK--
AxisPharm	--INVALID-LINK--
Glyco MindSynth	--INVALID-LINK--
DC Chemicals	--INVALID-LINK--
TargetMol	--INVALID-LINK--
CD Bioparticles	--INVALID-LINK--
MedchemExpress	--INVALID-LINK--

Applications in Drug Development

The primary application of **Amino-PEG2-t-Boc-hydrazide** is in the construction of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[\[5\]](#)[\[6\]](#)

Antibody-Drug Conjugates (ADCs)

In ADC development, a linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The bifunctional nature of **Amino-PEG2-t-Boc-hydrazide** allows for the sequential attachment of the drug and the antibody. For instance, the primary amine can be acylated by a carboxylic acid on a payload molecule. Following Boc deprotection, the resulting hydrazide can be conjugated to an aldehyde-bearing antibody. Aldehydes can be introduced into antibodies through mild oxidation of their carbohydrate moieties.[7] The resulting hydrazone bond is relatively stable in circulation but can be designed to be cleavable under the acidic conditions of the lysosome within a cancer cell, releasing the cytotoxic payload.[7]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] **Amino-PEG2-t-Boc-hydrazide** can serve as the linker connecting the target protein ligand and the E3 ligase ligand.[5][6] The sequential conjugation capability is crucial for the controlled synthesis of these complex molecules.

Experimental Protocols

The following are generalized protocols for the use of **Amino-PEG2-t-Boc-hydrazide** in bioconjugation. Specific reaction conditions should be optimized for the particular molecules being conjugated.

Protocol 1: Acylation of the Primary Amine

This protocol describes the reaction of the primary amine of **Amino-PEG2-t-Boc-hydrazide** with a carboxylic acid-containing molecule (Molecule A).

- **Activation of Carboxylic Acid:** In an anhydrous aprotic solvent (e.g., DMF or DCM), dissolve the carboxylic acid-containing Molecule A. Add a coupling agent such as HATU (1.1 equivalents) and an amine base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

- **Coupling Reaction:** To the activated Molecule A solution, add a solution of **Amino-PEG2-t-Boc-hydrazide** (1.2 equivalents) in the same solvent.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by an appropriate analytical technique such as LC-MS or TLC.
- **Work-up and Purification:** Upon completion, quench the reaction and purify the resulting Boc-protected conjugate using standard chromatographic techniques (e.g., silica gel chromatography or preparative HPLC).

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to reveal the reactive hydrazide.

- **Deprotection Reaction:** Dissolve the Boc-protected conjugate from Protocol 1 in an anhydrous solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
- **Reaction Monitoring:** Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.
- **Removal of Acid:** Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA. The resulting deprotected hydrazide-TFA salt can often be used directly in the next step.

Protocol 3: Hydrazone Formation with a Carbonyl Group

This protocol describes the conjugation of the deprotected hydrazide to a carbonyl-containing molecule (Molecule B), such as an aldehyde-modified antibody.

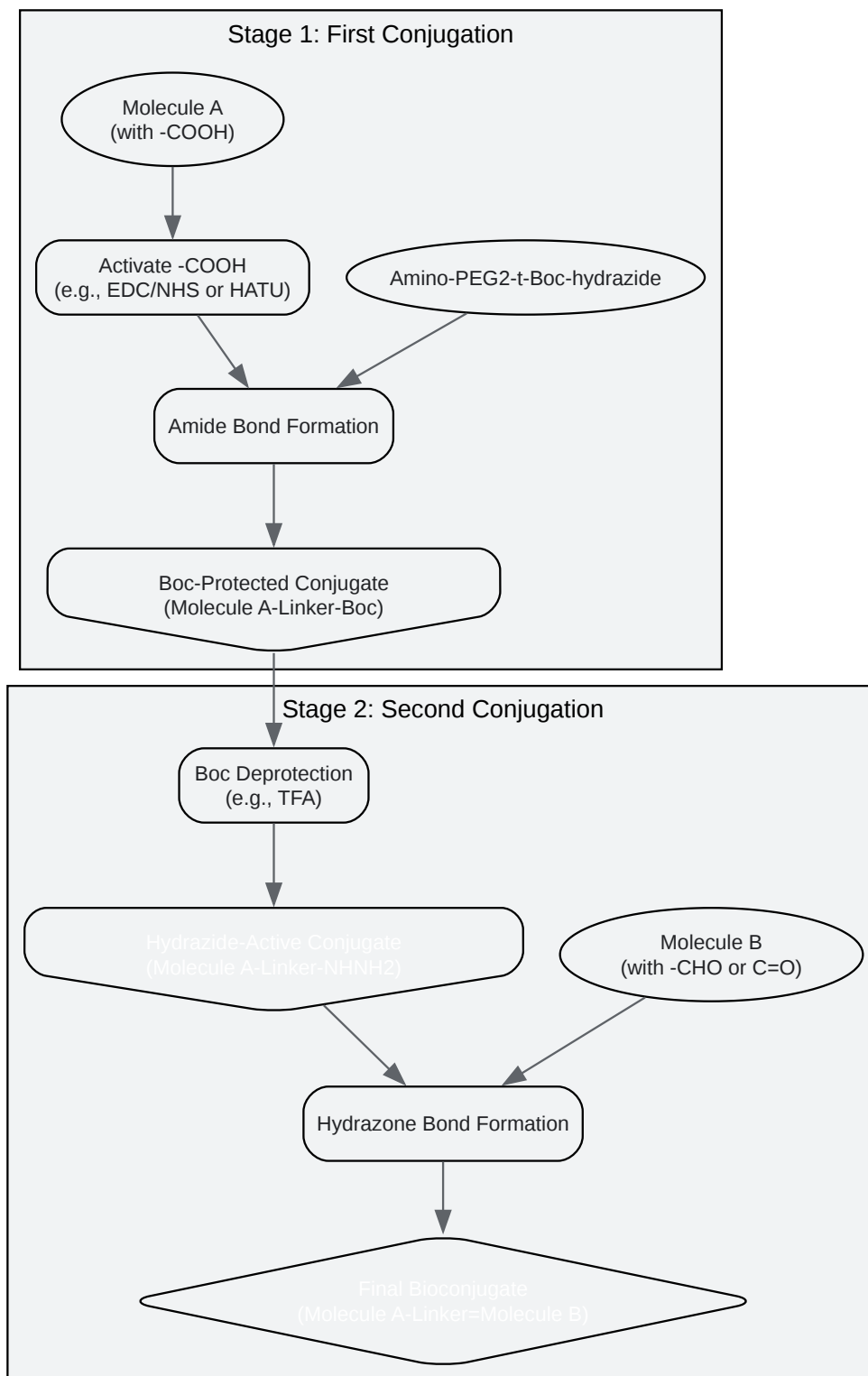
- **pH Adjustment:** Dissolve the deprotected hydrazide-conjugate in a suitable buffer, typically with a pH between 5 and 7.
- **Conjugation Reaction:** Add the carbonyl-containing Molecule B to the solution of the hydrazide-conjugate.

- **Reaction Monitoring:** Allow the reaction to proceed at room temperature or 37°C for several hours to overnight. The progress of the conjugation can be monitored by techniques such as SDS-PAGE for proteins or LC-MS.
- **Purification:** Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.

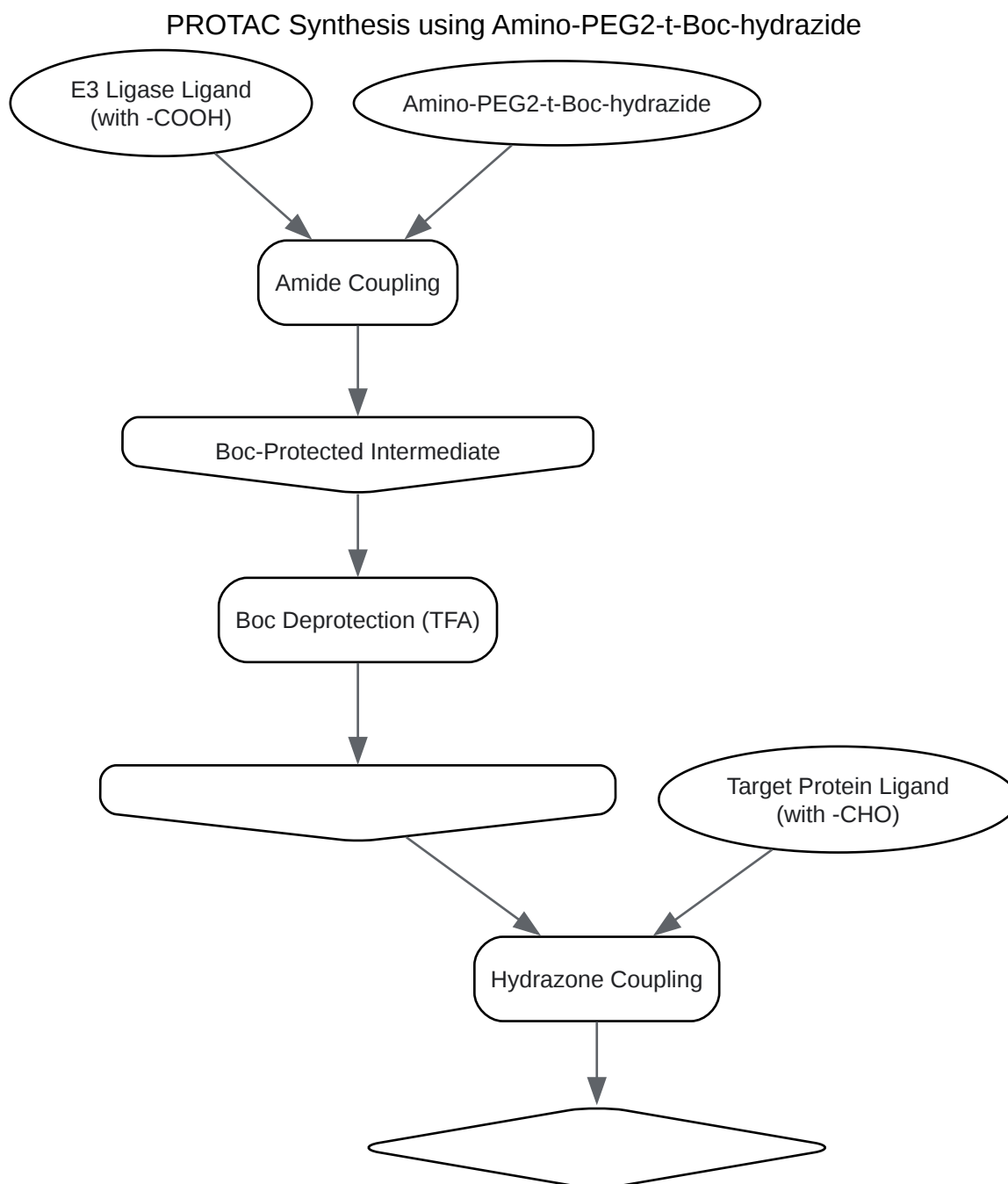
Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical principles described in this guide.

Workflow for Bioconjugation using Amino-PEG2-t-Boc-hydrazide

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Caption: A general workflow for the sequential bioconjugation using **Amino-PEG2-t-Boc-hydrazide**.



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Caption: Logical workflow for the synthesis of a PROTAC using **Amino-PEG2-t-Boc-hydrazide**.

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